(S)-1-Methylpyrrolidine-2-carboxamide
Overview
Description
(S)-1-Methylpyrrolidine-2-carboxamide, also known as S-MPCA, is a novel carboxamide that has been studied for its potential applications in various scientific research fields. It is an organocatalyst that has been found to have strong catalytic activity in several chemical reactions, and has been used in the synthesis of various compounds. In addition, S-MPCA has been studied for its potential applications in biochemistry, physiology, and pharmacology. Finally, the paper will discuss the potential future directions for S-MPCA research.
Scientific Research Applications
Cancer Research and PARP Inhibition
The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a derivative of (S)-1-Methylpyrrolidine-2-carboxamide, has shown promise in cancer research. ABT-888 acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial in DNA repair. This compound exhibits strong potency against both PARP-1 and PARP-2 enzymes and has progressed to human phase I clinical trials. Its efficacy has been demonstrated in combination with other cancer drugs in models of melanoma and breast cancer (Penning et al., 2009).
HIV-1 Treatment Research
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, another derivative, shows potential as a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. The compound's structure allows for the formation of infinite chains through hydrogen bonding, indicating potential effectiveness in combating HIV-1 (Tamazyan et al., 2007).
Structural Analysis in Chemistry
The structures of 1-methylpyrrole-2-carboxamide (MPCA) and 1-hydroxypyrrole-2-carboxamide (HPCA), related to this compound, have been studied to understand hydrogen bonding in dimers. These analyses provide insights into intramolecular interactions and have implications for chemical synthesis and design (Grabowski et al., 2007).
Anticancer and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides, including derivatives of this compound, have been synthesized and evaluated for their anticancer and anti-biofilm activities. These compounds have shown promising results in vitro and in vivo against cancer cell lines and bacterial biofilms, making them potential candidates for further development as anticancer and antibacterial agents (Smolobochkin et al., 2019).
Application in Analytical Chemistry
2-(2-Aminoethyl)-1-methylpyrrolidine and similar compounds have been used as sensitive derivatization reagents in high-performance liquid chromatography (HPLC). They have applications in detecting carboxylic acids and amines, demonstrating the versatility of this compound derivatives in analytical chemistry (Morita & Konishi, 2002).
properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERQMDMYFFQLC-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284126 | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94391-71-6 | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94391-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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